molecular formula C25H21NO4 B3379726 2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid CAS No. 171859-74-8

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid

Cat. No.: B3379726
CAS No.: 171859-74-8
M. Wt: 399.4 g/mol
InChI Key: LIRBCUNCXDZOOU-UHFFFAOYSA-N
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Description

This compound, commonly abbreviated as Fmoc-Tic-OH (CAS: 136030-33-6), is a fluorenylmethyloxycarbonyl (Fmoc)-protected 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivative. It is widely utilized in peptide synthesis as a non-proteinogenic amino acid building block, enabling the incorporation of constrained isoquinoline scaffolds into peptides . Key properties include:

  • Molecular formula: C₂₅H₂₁NO₄
  • Molecular weight: 399.44 g/mol
  • Storage: Ambient temperatures, inert atmosphere, and protection from light .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRBCUNCXDZOOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171859-74-8
Record name 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid (Fmoc-Tic-OH) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This compound is characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a dihydroisoquinoline structure, which are known to influence its pharmacological properties.

  • IUPAC Name : (3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
  • Molecular Formula : C25H21NO4
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 136030-33-6
  • Purity : ≥ 97%

Biological Activity

Research indicates that compounds similar to Fmoc-Tic-OH exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising results against multidrug-resistant strains of bacteria and fungi, although specific data on Fmoc-Tic-OH itself is limited. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) against Gram-positive bacteria .
  • Antitumor Properties : The isoquinoline core structure is often associated with anticancer activity. Studies suggest that modifications to this structure can enhance its efficacy against various cancer cell lines.
  • Neuroprotective Effects : The fluorenylmethoxycarbonyl group has been linked to neuroprotective activities, making such compounds potential candidates for treating neurodegenerative diseases.

Antimicrobial Evaluation

A study synthesized various derivatives of isoquinoline and evaluated their antimicrobial properties. While specific results for Fmoc-Tic-OH were not highlighted, related compounds showed activity against certain Gram-positive strains, indicating a potential for further exploration in this area .

Antitumor Activity

Research into tetrahydroisoquinoline derivatives has revealed their ability to inhibit tumor growth in vitro. For example, structural modifications similar to those found in Fmoc-Tic-OH have been correlated with increased cytotoxicity against cancer cells, suggesting that this compound could be a valuable lead in anticancer drug development.

Data Table: Biological Activities of Related Compounds

Compound NameStructural FeaturesNotable Activities
Fmoc-Tic-OHIsoquinoline coreAntimicrobial, Antitumor
TetrahydroisoquinolineIsoquinoline coreAntitumor properties
FluorenylmethanolFluorene scaffoldNeuroprotective effects

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Weight (g/mol) Key Structural Feature Primary Application Storage Conditions
Fmoc-Tic-OH 136030-33-6 399.44 Isoquinoline backbone with carboxylic acid at position 3 Peptide synthesis (constrained amino acid) Room temperature, inert atmosphere
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid N/A ~413.43* Fluorine substitution at position 5 Enhanced lipophilicity for membrane permeability in peptides 2–8°C
2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid 2138226-21-6 399.45 Carboxylic acid at position 6 Modified peptide backbones for structural diversity No specific data
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid 1380327-56-9 339.34 Oxetane ring replacing isoquinoline Conformational restriction in drug design 2–8°C
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3,4-difluoro-D-phenylalanine N/A ~417.38* Difluorophenylalanine side chain Stabilizing peptide conformations via fluorination No specific data

*Molecular weights estimated based on structural analogs.

Key Research Findings

Synthetic Utility: Fmoc-Tic-OH and its analogs are synthesized via Fmoc-protection of amino acid precursors, often using carbodiimide coupling agents. Derivatives like the 5-fluoro variant () may require halogenated boronic acids in Suzuki-Miyaura cross-coupling reactions . The oxetane-containing analog (CAS: 1380327-56-9) demonstrates enhanced metabolic stability compared to traditional isoquinoline scaffolds .

Physicochemical Properties :

  • Fluorinated derivatives (e.g., 5-fluoro and difluorophenylalanine) exhibit increased lipophilicity, improving blood-brain barrier penetration in therapeutic peptides .
  • The carboxylic acid group at position 6 (CAS: 2138226-21-6) may enhance water solubility, critical for aqueous-phase peptide synthesis .

Stability and Reactivity :

  • All Fmoc-protected compounds are sensitive to light and moisture, requiring inert storage conditions .
  • The oxetane ring in CAS: 1380327-56-9 provides steric hindrance, reducing unwanted side reactions during peptide elongation .

Q & A

Basic: What are the standard laboratory synthesis protocols for this compound?

The synthesis typically involves multi-step protection-deprotection strategies and coupling reactions. Key steps include:

  • Fmoc-group introduction : Reacting the isoquinoline core with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions (e.g., pyridine or DIPEA) to protect reactive amines .
  • Carboxylic acid activation : Using reagents like HOBt/EDC or DCC for coupling with secondary substrates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate the product ≥95% purity .

Basic: What safety precautions are necessary when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2/2A for irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335: respiratory irritation) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can coupling reactions involving this compound be optimized?

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility and reaction rates .
  • Catalyst systems : Additives like DMAP or HOAt improve coupling efficiency by reducing racemization .
  • Temperature control : Reactions performed at 0–4°C minimize side reactions (e.g., Fmoc cleavage) .

Advanced: What analytical techniques resolve spectral data contradictions?

  • NMR : Use 13C^{13}\text{C}-DEPT and 2D-COSY to distinguish overlapping signals from stereoisomers or rotamers .
  • HPLC-MS : Reverse-phase C18 columns (0.1% TFA in acetonitrile/water) with ESI-MS detect impurities (e.g., deprotected byproducts) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Basic: What are common impurities, and how are they removed?

  • Unreacted Fmoc precursors : Removed via liquid-liquid extraction (ethyl acetate vs. brine) .
  • Hydrolyzed byproducts : Eliminated using preparative HPLC (gradient elution) .
  • Metal residues : Chelating agents (EDTA) in wash steps during purification .

Advanced: How do steric effects of the Fmoc group influence reactivity?

The bulky Fmoc group:

  • Shields reactive amines : Prevents undesired nucleophilic attacks during peptide elongation .
  • Impacts reaction kinetics : Slows coupling in sterically hindered environments (e.g., β-branched amino acids), requiring extended reaction times .
  • Thermal sensitivity : Decomposes above 40°C, necessitating low-temperature workflows .

Basic: What storage conditions ensure stability?

  • Temperature : Store at 2–8°C in airtight containers to prevent moisture absorption .
  • Light sensitivity : Protect from UV exposure using amber vials .
  • Long-term stability : Lyophilized forms remain stable >12 months at -20°C .

Advanced: How to mitigate discrepancies in biological activity data?

  • Purity validation : Require ≥95% HPLC purity thresholds to exclude confounding impurities .
  • Assay standardization : Use cell lines with consistent passage numbers and control for solvent effects (e.g., DMSO concentration) .
  • Structural analogs : Compare activity profiles with derivatives (e.g., fluorinated or naphthalene-modified variants) to identify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid

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